molecular formula C18H14FNO3S2 B2524269 (5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2524269
M. Wt: 375.4 g/mol
InChI Key: JODHEPSOPJRJBT-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14FNO3S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Compounds similar to "(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one" are used in the synthesis of novel organic molecules. For instance, the condensation of thiazolidine derivatives has led to the creation of region-isomeric thiazolo[3,4-a]quinoxalines, highlighting the utility of thiazolidine frameworks in constructing complex heterocyclic systems (Mamedov et al., 2009). Additionally, thiazolidinones have been involved in reactions resulting in selective and stereospecific hydroxylation, indicating their potential in synthesizing stereochemically complex molecules (Takata et al., 1985).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thiazolidinone derivatives. Novel Schiff bases using thiazolidinone frameworks have been synthesized and shown to possess significant antimicrobial activity (Puthran et al., 2019). This demonstrates the potential of compounds with similar structures in the development of new antimicrobial agents.

Analytical and Material Science Applications

Thiazolidinone derivatives have also found applications in analytical chemistry and material science. For example, fluorine-substituted thiazolidinone derivatives have been synthesized and shown to exhibit good antimicrobial activities and potential for use in voltammetric and analytical applications, indicating their utility in developing new materials with specific electrochemical properties (Makki et al., 2016).

Photodynamic Therapy and Fluorescence

The synthesis of zinc phthalocyanine derivatives substituted with thiazolidinone groups has been reported, with these compounds showing high singlet oxygen quantum yield and promising properties for photodynamic therapy applications (Pişkin et al., 2020). Additionally, thiazolidinone-based fluorophores have demonstrated potential in creating color-tunable fluorescent dyes, offering applications in material science and bioimaging (Witalewska et al., 2019).

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODHEPSOPJRJBT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.